3,6-Dibutoxy-1-iodopyrene
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Overview
Description
3,6-Dibutoxy-1-iodopyrene is a chemical compound with the molecular formula C24H27IO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features iodine and butoxy groups at specific positions on the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibutoxy-1-iodopyrene typically involves the iodination of 3,6-dibutoxypyrene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective iodination at the 1-position of the pyrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibutoxy-1-iodopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.
Scientific Research Applications
3,6-Dibutoxy-1-iodopyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,6-Dibutoxy-1-iodopyrene involves its interaction with molecular targets through its iodine and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The compound’s extended π-system allows for electron delocalization, which can stabilize radical cation intermediates and facilitate reactions such as oxidative coupling.
Comparison with Similar Compounds
Similar Compounds
1-Iodopyrene: Lacks the butoxy groups, making it less soluble and less reactive in certain conditions.
3,6-Dibutoxypyrene: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
1-Bromopyrene: Similar to 1-iodopyrene but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.
Uniqueness
3,6-Dibutoxy-1-iodopyrene is unique due to the presence of both iodine and butoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the butoxy groups increase its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
664310-25-2 |
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Molecular Formula |
C24H25IO2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3,6-dibutoxy-1-iodopyrene |
InChI |
InChI=1S/C24H25IO2/c1-3-5-13-26-21-12-8-16-7-9-17-20(25)15-22(27-14-6-4-2)19-11-10-18(21)23(16)24(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
ZSPAQZWBMOEYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3OCCCC)I)C=C1 |
Origin of Product |
United States |
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